Chromium(III) 2-ethylhexanoate

Description

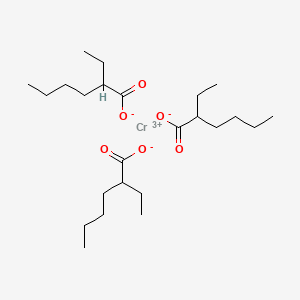

Structure

3D Structure of Parent

Properties

IUPAC Name |

chromium(3+);2-ethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C8H16O2.Cr/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBKDDMYJLXVBNI-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Cr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H45CrO6 | |

| Record name | Chromium(III) 2-ethylhexanoate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chromium(III)_2-ethylhexanoate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70890576 | |

| Record name | Chromium(III) 2-ethylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, 50.9% 2-ethylhexanoic acid solution: Green liquid; [Alfa Aesar MSDS] | |

| Record name | Hexanoic acid, 2-ethyl-, chromium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromium(III) 2-ethylhexanoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19571 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3444-17-5 | |

| Record name | Chromium tris(2-ethylhexanoate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003444175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, chromium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromium(III) 2-ethylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chromium tris((2-ethylhexanoate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.326 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Organochromium Compounds in Modern Chemical Synthesis and Catalysis

Organochromium chemistry, a branch of organometallic chemistry, investigates compounds containing a chromium-to-carbon bond. wikipedia.org These compounds are notable for the wide range of oxidation states the chromium atom can adopt, from -4 to +6. wikipedia.org While their application in organic synthesis has been somewhat limited compared to other organometallics, organochromium reagents have found a niche in important reactions like the Nozaki-Hiyama-Kishi (NHK) reaction and the Takai olefination. wikipedia.orgresearchgate.netthieme-connect.com The NHK reaction, for instance, is a powerful tool for forming carbon-carbon bonds with high chemoselectivity, particularly for additions to aldehydes. thieme-connect.com

The primary impact of organochromium compounds lies in industrial catalysis. wikipedia.org They are crucial in polymerization and oligomerization processes, particularly for ethylene (B1197577). wikipedia.orgwikiwand.com Chromium-based catalysts, such as the Phillips catalyst, are used in the production of high-density polyethylene (B3416737) (HDPE). wikiwand.com Furthermore, specific chromium complexes are highly effective in the selective trimerization of ethylene to produce 1-hexene (B165129) and 1-octene (B94956), which are valuable linear alpha olefins. researchgate.net The versatility of organochromium catalysts stems from their ability to be fine-tuned through the modification of ligands, influencing the properties of the resulting polymers and oligomers. researchgate.net

An Overview of Chromium Iii 2 Ethylhexanoate As a Central Research Target

Chromium(III) 2-ethylhexanoate (B8288628), with the chemical formula C24H45CrO6, is a key organochromium compound that has garnered significant research interest. wikipedia.orgnih.gov It is a coordination complex where a central chromium(III) ion is bonded to three 2-ethylhexanoate ligands. ontosight.ai This compound is typically a green, viscous liquid or solid and is soluble in organic solvents like mineral spirits. wikipedia.orgontosight.ai

Its primary role in research and industry is as a catalyst or catalyst precursor. ontosight.aiamericanelements.com It is a critical component in catalyst systems for the polymerization and oligomerization of olefins. ontosight.aiamericanelements.com Notably, in combination with co-catalysts like 2,5-dimethylpyrrole and aluminum alkyls, it forms the Phillips selective ethylene (B1197577) trimerization catalyst. wikipedia.orgsdlookchem.com This system is used in the industrial production of linear alpha-olefins, particularly 1-hexene (B165129) and 1-octene (B94956). wikipedia.orgsdlookchem.com The ability of this catalyst system to control the molecular weight and branching of polyethylene (B3416737) is essential for tailoring the material's physical and mechanical properties. ontosight.ai

Recent research has focused on understanding the precise structure and activation mechanism of the active catalytic species derived from Chromium(III) 2-ethylhexanoate. Studies have suggested that the commercially available compound may exist as a trinuclear species, [Cr3O(RCO2)6(H2O)3]Cl, rather than a simple mononuclear Cr(2-EH)3 complex. acs.orgresearchgate.net The activation process with co-catalysts like triethylaluminum (B1256330) (AlEt3) and diethylaluminum chloride (AlEt2Cl) is complex, involving the reduction of Cr(III) to lower oxidation states. researchgate.netacs.org

Historical Context and Evolution of Chromium Iii 2 Ethylhexanoate in Industrial Catalysis

Conventional Synthetic Routes and Optimization Strategies

Conventional methods for synthesizing this compound often rely on salt metathesis reactions. However, the specific conditions, particularly the presence or absence of water and the choice of solvent, have a profound impact on the composition of the resulting chromium complex.

The synthesis of the first true monomeric, neutral, homoleptic Chromium(III) carboxylate was achieved through a rigorous anhydrous salt metathesis route. shepchem.comrsc.org This approach is critical for applications requiring a water- and acid-free precursor that is soluble in aliphatic solvents. shepchem.comchemistryviews.org

The reaction typically involves combining a slurry of the chromium(III) chloride-tetrahydrofuran complex (CrCl₃(THF)₃) with a solution of dry sodium 2-ethylhexanoate (NaEH) in anhydrous tetrahydrofuran (B95107) (THF). chemistryviews.orgosti.gov The reaction proceeds via the precipitation of sodium chloride, yielding the desired this compound complex. chemistryviews.org

A typical procedure involves stirring CrCl₃(THF)₃ with approximately 3.1 equivalents of NaEH in anhydrous THF for 24 hours. osti.gov This stoichiometric excess of NaEH is necessary to ensure the complete substitution of the chloride ions. osti.gov After the reaction, the solvent is removed under vacuum, and the resulting green solid is extracted with a non-polar solvent like cyclohexane (B81311) and filtered to remove the NaCl precipitate. osti.gov This process yields a glassy green solid, identified as Cr(EH)₃·(NaEH)₀.₁, with a reported yield of 73%. osti.gov The resulting complex is characterized by the bidentate chelation of the carboxylate groups to the chromium center. shepchem.comosti.govresearchgate.net

| Parameter | Condition / Reagent | Purpose / Observation | Reference |

| Chromium Precursor | CrCl₃(THF)₃ | Provides a source of Cr(III) that is soluble in THF. | chemistryviews.orgosti.gov |

| Ligand Precursor | Sodium 2-ethylhexanoate (NaEH) | Provides the 2-ethylhexanoate ligand. | chemistryviews.orgosti.gov |

| Stoichiometry | ~3.1 eq. NaEH per Cr | Ensures full substitution of chloride ions. | osti.gov |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Critical for preventing the formation of polynuclear oxo/hydroxo-bridged species. | shepchem.comchemistryviews.orgosti.gov |

| Reaction Time | 24 hours | Allows for the completion of the metathesis reaction. | osti.gov |

| Product Form | Glassy green solid | The characteristic appearance of the homoleptic monomer. | osti.gov |

| Yield | ~73% | Demonstrates the efficiency of the anhydrous route. | osti.gov |

Table 1: Summary of Anhydrous Salt Metathesis Synthesis.

When the synthesis is conducted in an aqueous environment, the product composition changes dramatically. The presence of water, whether from hydrated starting materials like chromium(III) chloride hexahydrate (CrCl₃·6H₂O) or as the reaction solvent, leads to the formation of polynuclear, bridged complexes. shepchem.comacs.orgnih.gov These are often referred to as "basic chromium carboxylates." shepchem.comosti.gov

A common product from aqueous synthesis is the trinuclear, oxo-centered cluster, [Cr₃O(RCO₂)₆(H₂O)₃]⁺. osti.govacs.orgnih.govresearchgate.net A typical synthesis involves adding an aqueous solution of a Cr(III) salt, such as chromium nitrate (B79036) nonahydrate, to an aqueous solution of sodium 2-ethylhexanoate. prepchem.comgoogle.com The resulting product is often polymeric and may require extraction into an organic solvent like hexane (B92381) for isolation. prepchem.com The yield for such methods can be around 54% for the aquated complex. prepchem.com

Interestingly, the reaction of CrCl₃ with three equivalents of sodium 2-ethylhexanoate in water has also been reported to unexpectedly produce a different species, (EH)₂CrOH, instead of the anticipated Cr(EH)₃. rsc.orgresearchgate.net This highlights the complex role of water in directing the reaction pathway away from simple salt exchange to hydrolysis and cluster formation.

The choice of solvent system is a critical parameter that influences the nuclearity, solubility, and even the color of the final this compound product. acs.orgnih.gov

As established, strictly anhydrous solvents like THF are essential for preparing the monomeric Cr(EH)₃. osti.gov In contrast, syntheses using hydrated precursors in solvents like THF and methanol (B129727) yield oily products containing polynuclear complexes. acs.orgnih.gov The use of different solvents such as heptane (B126788) or mineral oil can also lead to different products; a modified synthesis using heptane produced a pale purple amorphous solid characterized as the neutral precursor (EH)₂CrOH. researchgate.net

The solubility of the final complex is also a direct consequence of the synthetic route and solvent used. The homoleptic monomeric complex prepared under anhydrous conditions is notably soluble in aliphatic solvents like cyclohexane, a desirable trait for certain catalytic applications. shepchem.comosti.gov Conversely, the polynuclear species formed in aqueous media often have limited solubility in such solvents. shepchem.com

Electrochemical Synthesis Techniques from Metallic Chromium Precursors

An alternative, modern approach to synthesizing this compound involves electrochemical methods. researchgate.net This technique is based on the anodic dissolution of metallic chromium in the presence of 2-ethylhexanoic acid. researchgate.netresearchgate.net

The synthesis is carried out in an electrochemical cell where a chromium metal anode is oxidized in a solution of 2-ethylhexanoic acid in a solvent like acetonitrile. researchgate.netresearchgate.net This method directly uses the base metal as a precursor, avoiding the need for chromium salts. The resulting compound, [BuCH(Et)C(O)O]₃Cr, has been shown by Fourier-transform IR spectroscopy to feature bidentate coordination of the carboxylate groups. researchgate.netresearchgate.net A key advantage of this route is the high catalytic activity reported for the synthesized product in ethylene trimerization. researchgate.netresearchgate.net

Mechanochemical Synthesis Pathways and Their Advantages

Mechanochemical synthesis offers a solvent-free pathway to this compound. researchgate.net This method involves the direct mechanical interaction, typically through grinding or ball-milling, of solid chromium(III) chloride with sodium 2-ethylhexanoate. researchgate.net The process is usually followed by a thermal treatment of the activated reaction mixture. researchgate.net

This solventless approach is advantageous as it simplifies the procedure, reduces waste, and can produce a highly active product. researchgate.net The reaction can produce Chromium(III) tris(2-ethylhexanoate) in a yield of approximately 75%. researchgate.net The final product is isolated as a dark green powder after extraction with hexane to remove the sodium chloride byproduct. researchgate.net Both the activated mixture and the isolated product have demonstrated high catalytic activity and selectivity. researchgate.net

| Synthesis Method | Precursors | Key Conditions | Product Nature | Reported Yield | Reference |

| Anhydrous Metathesis | CrCl₃(THF)₃, NaEH | Anhydrous THF, 24h stir | Monomeric, homoleptic Cr(EH)₃ | ~73% | osti.gov |

| Aqueous Synthesis | Cr(NO₃)₃·9H₂O, NaEH | Aqueous medium | Polynuclear, aquated complex | ~54% | prepchem.com |

| Electrochemical | Cr metal, 2-EH Acid | Acetonitrile, anodic dissolution | Monomeric Cr(EH)₃ | Not specified | researchgate.netresearchgate.net |

| Mechanochemical | CrCl₃, NaEH | Solvent-free, mechanical activation + heat | Cr(EH)₃ | ~75% | researchgate.net |

Table 2: Comparison of Synthetic Methodologies.

Control over Purity and Composition in Synthesis Protocols

Achieving a well-defined, pure sample of this compound is a significant challenge due to the compound's propensity to form various species. Control over purity begins with the stringent exclusion of water to prevent the formation of polynuclear oxo/hydroxo-bridged clusters. shepchem.comacs.org

Purification strategies are tailored to the synthetic method. For instance, in a modified synthesis that produced (EH)₂CrOH, filtration over silica (B1680970) gel was employed to remove an unidentified green impurity. In aqueous preparations, the product can be isolated by extraction into a hydrocarbon solvent, followed by washing with dilute base and water to remove by-products before precipitating the complex in a solvent like acetone. prepchem.com

Control over reactant stoichiometry is also crucial. In the anhydrous synthesis of Cr(EH)₃, using exactly 3.0 equivalents of NaEH resulted in residual chloride in the product, while using 4.0 equivalents led to high levels of sodium contamination. osti.gov This demonstrates the narrow process window for achieving a pure product. Furthermore, by-products like 2-ethylhexanoic acid, which can be present in the final product, can be removed by washing the hydrocarbon solution of the complex with an alkaline aqueous solution. google.com

Synthetic Methodologies and Precursor Chemistry of this compound

This compound, a coordination complex with the general formula Cr(C₈H₁₅O₂)₃, is a significant compound, particularly noted for its application in catalysis. wikipedia.org The synthesis of this complex is not trivial, as the final product's nuclearity—whether it exists as a simple monomer or a more complex polynuclear cluster—is highly sensitive to the chosen synthetic route and reaction conditions. Several distinct methodologies have been developed, each utilizing specific precursors and yielding products with different structural characteristics.

Catalytic Applications of Chromium Iii 2 Ethylhexanoate in Olefin Chemistry

Ethylene (B1197577) Oligomerization and Polymerization

Catalyst systems derived from chromium(III) 2-ethylhexanoate (B8288628) are versatile, capable of guiding the reaction of ethylene toward either the formation of short-chain oligomers or long-chain polymers. The distribution of these products is highly dependent on the composition of the catalyst system and the reaction conditions.

A major industrial application of chromium(III) 2-ethylhexanoate is in catalyst systems designed for the selective trimerization of ethylene to produce 1-hexene (B165129). d-nb.info 1-Hexene is a valuable comonomer used in the production of linear low-density polyethylene (B3416737) (LLDPE). nsmsi.ir The breakthrough in this area was the development of the Phillips catalyst system, which demonstrates remarkable productivity and selectivity. d-nb.info Under specific conditions, this system can achieve a 1-hexene selectivity exceeding 93%, with the purity of the 1-hexene in the C6 fraction being greater than 99%. d-nb.info The primary by-products are typically decenes and a small quantity of polymer. d-nb.info

Research has shown that the catalytic activity and selectivity can be exceptionally high. For instance, a four-component system based on this compound, 2,5-dimethylpyrrole, triethylaluminum (B1256330), and hexachloroethane (B51795) has demonstrated productivities of up to 193,850 g of 1-hexene per gram of chromium per hour (g 1-C6/g Cr.h) with a selectivity of 91.8%. nsmsi.ir Another study optimizing the catalyst composition reported an activity of 105,328 g 1-C6/(g Cr.hr) with 99.21% selectivity for 1-hexene and no polymer formation under specific conditions. ippi.ac.ir

Table 1: Performance of Selected this compound Based Catalyst Systems for Ethylene Trimerization

| Catalyst System Components | Temperature (°C) | Pressure (bar) | Activity (g 1-C6/g Cr·h) | 1-Hexene Selectivity (%) | Source |

|---|---|---|---|---|---|

| Cr(EH)₃, Pyrrole (B145914), Alkylaluminums | 115 | 100 | 156,700 | >93 | d-nb.info |

| Cr(III), DMP, TEA, HCE | 90 | 27 | 193,850 | 91.8 | nsmsi.ir |

| Cr(EH)₃, 2,5-DMP, CCl₄, TNOA | 91.2 | 25 | 105,328 | 99.21 | ippi.ac.ir |

DMP: 2,5-Dimethylpyrrole; TEA: Triethylaluminum; HCE: Hexachloroethane; CCl₄: Carbon tetrachloride; TNOA: Tri-n-octyl-aluminum

The initial discoveries in the 1970s noted the co-production of 1-hexene alongside high molecular weight polyethylene using a catalyst system of chromium tris(2-ethylhexanoate) activated by partially hydrolyzed triisobutylaluminium. d-nb.info This dual functionality remains a characteristic of many chromium-based catalysts. Depending on the ligand, co-catalyst, and reaction conditions, the system can be tuned to favor oligomerization, polymerization, or a combination of both. conscientiabeam.com

While highly selective systems for 1-hexene exist, the formation of polyethylene is a common side reaction. d-nb.info This polymer by-product can sometimes be problematic in industrial settings, leading to reactor fouling. d-nb.info However, some catalyst systems are designed to produce a range of linear alpha-olefins following a specific distribution, or even to produce polyethylene waxes with controlled molecular weights. conscientiabeam.com The ability to generate both LAOs and polyethylene from a single catalyst system offers flexibility in chemical manufacturing.

Significant research has focused on methods to control the output of ethylene reactions catalyzed by this compound systems. Several strategies have proven effective:

Ligand and Additive Modification : The addition of specific ligands can dramatically shift selectivity. For example, adding 1,2-dimethoxyethane (B42094) to an early chromium catalyst system was found to significantly increase the selectivity towards 1-hexene. d-nb.info The structure of the primary ligand, such as the type of pyrrole or phosphine (B1218219) ligand used, can cause remarkable changes in both catalytic activity and the distribution between α-olefins and polyethylene. d-nb.infotue.nl

Solvent Effects : The choice of reaction solvent plays a crucial role. Higher catalytic activity for trimerization is often observed in hydrocarbon solvents like cyclohexane (B81311) and methylcyclohexane, compared to aromatic solvents such as toluene (B28343). d-nb.info This is attributed to the stabilization of the low-valent chromium active species by aromatic compounds, which can sometimes hinder the desired reaction pathway. d-nb.info

Co-catalyst and Halide Selection : The type of alkylaluminum co-catalyst and halide source can be optimized to maximize selectivity. Studies have shown that using tri-n-octyl-aluminum (TNOA) as a co-catalyst and carbon tetrachloride (CCl₄) as a halide source can lead to high 1-hexene selectivity and minimal polymer formation. ippi.ac.ir

Reaction Parameters : Adjusting process variables such as temperature, ethylene pressure, and the molar ratio of the catalyst components (e.g., the Al/Cr ratio) provides another level of control over product distribution and catalyst activity. conscientiabeam.comtue.nl Increasing ethylene pressure, for instance, often increases the production of both oligomers and polymers, though not always to the same extent. tue.nl

Catalyst Systems and Activator Roles

The active catalyst is not this compound itself, but a complex species formed in situ by reacting the chromium precursor with various co-catalysts and activators.

The commercially successful Phillips catalyst system is a multi-component mixture. d-nb.info While variations exist, a typical formulation is prepared by mixing a chromium source, a pyrrole ligand, an aluminum alkyl, and a halide source. mdpi.comsbras.ru

The core components include:

Chromium Source : this compound is a commonly used precursor. d-nb.infomdpi.com

Ligand : A pyrrole-type compound, with 2,5-dimethylpyrrole (DMP) being a prominent example. d-nb.infoacs.org

Activator/Co-catalyst : An alkylaluminum compound, such as triethylaluminum (TEA). d-nb.infomdpi.com

Modifier/Halide Source : A halogen-containing compound, often an alkylaluminum halide like diethylaluminum chloride (DEAC) or a halocarbon. d-nb.infosbras.ru

The molar ratio of these components is critical to the catalyst's performance. A widely cited ratio for the Phillips system is This compound : 2,5-dimethylpyrrole : triethylaluminum : diethylaluminum chloride of 1 : 3 : 11 : 8 . d-nb.infoacs.org Another highly selective system was developed using a Cr(2-EH)₃ : 2,5-DMP : CCl₄ : TNOA molar ratio of 1 : 6 : 10.8 : 201.5 . ippi.ac.ir These components are typically mixed in a hydrocarbon solvent under an inert atmosphere to generate the active catalytic species. d-nb.info

Table 2: Example Component Ratios in Chromium-Based Ethylene Trimerization Catalyst Systems

| Chromium Source | Ligand | Activator | Halide Source | Molar Ratio (Cr:Ligand:Activator:Halide) | Source |

|---|---|---|---|---|---|

| Cr(EH)₃ | 2,5-Dimethylpyrrole | Triethylaluminum | Diethylaluminum chloride | 1 : 3 : 11 : 8 | d-nb.infoacs.org |

| Cr(EH)₃ | 2,5-Dimethylpyrrole | Tri-n-octyl-aluminum | Carbon tetrachloride | 1 : 6 : 201.5 : 10.8 | ippi.ac.ir |

Pyrrole compounds are essential ligands in the Phillips-type catalyst systems. d-nb.info The high productivity and selectivity of these catalysts are directly linked to the presence of ligands like 2,5-dimethylpyrrole (DMP). d-nb.infomdpi.comwikipedia.org The pyrrole ligand is believed to coordinate to the chromium center, forming part of the active catalytic site. mdpi.com

The role of the pyrrole ligand is multifaceted. It reacts with the alkylaluminum components to form an alumino-pyrrole species, which then interacts with the chromium precursor. acs.orggoogle.com This interaction modifies the electronic and steric environment around the chromium atom, which is crucial for the selective metallacyclic mechanism that leads to ethylene trimerization. mdpi.com The metallacycle mechanism involves the oxidative coupling of two ethylene molecules to form a chromacyclopentane, followed by insertion of a third ethylene to form a chromacycloheptane, which then eliminates 1-hexene. nih.gov

The structure of the pyrrole derivative influences catalyst performance. Researchers have investigated various derivatives, including 2,5-dibenzylpyrrole, 2,4-dimethylpyrrole, and 2-methyl-4-isopropylpyrrole, to optimize productivity and selectivity under different reaction conditions. d-nb.info This demonstrates that the substituents on the pyrrole ring are key to fine-tuning the catalyst's efficiency. mdpi.com

Function and Synergistic Effects of Alkylaluminum Co-catalysts (e.g., Triethylaluminum, Diethylaluminum Chloride)

In chromium-based catalyst systems for olefin chemistry, particularly the selective trimerization of ethylene to 1-hexene, alkylaluminum compounds are indispensable co-catalysts. The combination of this compound with co-catalysts such as triethylaluminum (TEA) and diethylaluminum chloride (DEAC) is crucial for generating the catalytically active species. google.comacs.org

The primary functions of these alkylaluminum co-catalysts are multifaceted:

Activation and Formation of the Active Species: Alkylaluminum compounds react with the chromium precursor and other components, like pyrrole ligands, to form the active catalytic center. google.comicp.ac.ru It is believed that the alkylaluminum facilitates the removal of the 2-ethylhexanoate ligands from the chromium center, which is a key step in the activation process. sid.ir Spectroscopic studies have shown that upon activation with TEA and DEAC, the initial Cr(III) species is rapidly reduced to Cr(II). acs.orgresearchgate.net The co-catalyst also reacts with the pyrrole ligand; for instance, TEA is required to deprotonate 2,5-dimethylpyrrole (DMP) before it coordinates with the chromium center. acs.org

Scavenging: A portion of the alkylaluminum compound acts as a scavenger, removing catalytic poisons such as water and oxygen from the solvent and monomer feed. google.com This is critical for maintaining the stability and activity of the highly sensitive catalyst.

The interaction between the components is complex. In the Phillips catalyst system, a mixture of triethylaluminum and diethylaluminum chloride is often used. google.comacs.org This combination is thought to generate the active species necessary for the catalytic cycle, which is widely believed to involve metallacyclic chromium intermediates. icp.ac.rumdpi.com

Table 1: Effect of Triethylaluminum (TEA) Co-catalyst on Ethylene Trimerization

This table illustrates the influence of the Al/Cr molar ratio on catalyst activity and 1-hexene selectivity in a homogeneous chromium-based system.

| Al/Cr Molar Ratio | Catalytic Activity (g product/g Cr·h) | 1-Hexene Selectivity (wt%) | Reference |

|---|---|---|---|

| 20 | Low | High (~74%) | sid.ir |

| 40 | Increased | Decreased | sid.ir |

| >40 | Decreased | Decreased | sid.ir |

Impact of Modifiers and Halogenated Compounds on Catalytic Performance

The performance of the this compound catalyst system can be significantly enhanced by the addition of modifiers, particularly halogenated organic compounds. icp.ac.rumdpi.com These compounds, often referred to as promoters, can dramatically improve both the catalytic activity and the selectivity of the ethylene trimerization reaction, favoring the formation of 1-hexene. icp.ac.ruresearchgate.net

Halocarbons containing two or more chlorine atoms have been identified as particularly effective modifiers. mdpi.compreprints.org The exact role of these halogenated compounds is a subject of ongoing research, but it is proposed that they interact directly with the chromium center. mdpi.comresearchgate.net This coordination is believed to regulate the geometry and electronic properties of the active species, making it more favorable for the selective trimerization of ethylene. researchgate.net

Key findings on the impact of halogenated modifiers include:

Improved Selectivity and Activity: The addition of chloro-compounds with geminal chloro groups has been shown to greatly improve both catalytic activity and 1-hexene selectivity. icp.ac.ru In a study of a [Cr(2-EH)₃/DMP/TEA] system, the addition of tetrachloroethane (TCE) was found to be effective. icp.ac.ru

Optimized Systems: Research has focused on identifying the best combination of co-catalysts and halogenated modifiers. Comparative studies found that carbon tetrachloride (CCl₄) as the halide and tri-n-octylaluminum (TNOA) as the co-catalyst were an optimal pairing for the [Cr(2-EH)₃/2,5-DMP] system, yielding high selectivity for 1-hexene, high catalytic activity, and minimal polymer formation. researchgate.netippi.ac.ir

Mechanism of Action: The enhancement effect is thought to arise from the halide coordinating to the chromium center. researchgate.net This modification of the catalyst's primary coordination sphere influences the subsequent steps of the catalytic cycle, including ethylene coordination and the formation and decomposition of the chromacyclic intermediate, thereby steering the reaction towards trimerization over polymerization. icp.ac.rumdpi.com

Table 2: Influence of Halogenated Modifiers on Catalyst Performance

This table summarizes the performance of a [Cr(2-EH)₃/2,5-DMP/TNOA] catalyst system with different halide modifiers under specific reaction conditions.

| Halogenated Modifier | Catalytic Activity (g 1-C₆/(g Cr·h)) | 1-Hexene Selectivity (%) | Polymer Content (mg) | Reference |

|---|---|---|---|---|

| Carbon Tetrachloride (CCl₄) | 103000 | 99.3 | 0 | researchgate.net |

| Hexachloroethane (C₂Cl₆) | 98000 | 98.5 | 100 | researchgate.net |

| 1,1,2,2-Tetrachloroethane (C₂H₂Cl₄) | 95000 | 98.1 | 200 | researchgate.net |

Conditions: Molar Ratio [Cr(2-EH)₃/DMP/Halide/TNOA] = 1:6:10:200, Ethylene Pressure = 25 bar, Temperature = 90°C.

Exploratory Catalytic Applications in Other Transformations (e.g., Oxidation, Hydrogenation)

While the primary application of this compound is in olefin oligomerization and polymerization, its catalytic activity extends to other chemical transformations. sdlookchem.comamericanelements.com The compound serves as a versatile, organic-soluble source of chromium, making it a candidate for various catalytic processes, including oxidation and hydrogenation reactions. sdlookchem.comamericanelements.com

One of the most well-documented alternative applications is in the catalysis of the acid-epoxy reaction. A patented process describes the use of a catalytically "active" form of chromium(III) tri-2-ethylhexanoate to promote the reaction between compounds containing oxirane (epoxy) groups and those containing carboxylic acid groups. google.com The catalyst is particularly effective for this reaction, fulfilling key prerequisites: solubility in the reaction medium, available coordination sites for catalysis, and the ability to form stable coordination complexes. google.com The active form of the catalyst, which has unoccupied coordination sites, demonstrates high specificity and efficiency in promoting the oxirane/carboxylic acid reaction, even at ambient or low temperatures. google.com

General mentions in chemical supply literature also point to the use of chromium carboxylates like this compound as catalysts for a variety of oxidation and hydrogenation processes, although specific, detailed research findings in these areas are less common than for olefin chemistry. sdlookchem.comamericanelements.com

Table 3: Catalytic Activity of this compound in Acid-Epoxy Reaction

This table shows the percentage of 2-ethylhexanoic acid utilized over time when reacted with 1,2-butylene oxide at 22°C, catalyzed by active this compound.

| Reaction Time (hours) | 2-Ethylhexanoic Acid Utilized (%) | Reference |

|---|---|---|

| 0.50 | 22 | google.com |

| 1.00 | 58 | google.com |

| 2.00 | 96 | google.com |

| 4.00 | 100 | google.com |

Data represents the "10% Aquated" catalyst from the source patent, indicating a highly active form.

Mechanistic Investigations of Chromium Iii 2 Ethylhexanoate Catalyzed Reactions

Proposed Reaction Pathways in Olefin Oligomerization

The selective formation of specific oligomers, such as 1-hexene (B165129) from ethylene (B1197577), necessitates a reaction pathway that avoids the random chain growth characteristic of many polymerization catalysts. For chromium-based systems, the metallacycle mechanism is widely accepted as the key pathway for selective oligomerization.

The metallacycle mechanism provides a robust explanation for the high selectivity observed in ethylene trimerization catalyzed by systems based on Chromium(III) 2-ethylhexanoate (B8288628). This pathway is initiated by the oxidative coupling of two ethylene molecules at a reduced chromium center, leading to the formation of a five-membered chromacyclopentane intermediate. nih.govresearchgate.net

The key steps of the proposed catalytic cycle are as follows:

Formation of a Metallacyclopentane: The active chromium species reacts with two ethylene molecules in an oxidative coupling step to form a chromacyclopentane. Deuterium labeling studies, which show no H/D scrambling in the 1-hexene product from a mix of C2H4 and C2D4, strongly support a mechanism involving metallacyclic intermediates. acs.org

Metallacycle Expansion: The chromacyclopentane intermediate then undergoes insertion of another ethylene molecule to expand the ring, forming a seven-membered chromacycloheptane. nih.gov This insertion is a critical step that dictates the subsequent product formation. Studies on the co-oligomerization of ethylene and α-olefins suggest that ethylene insertion is strongly favored over α-olefin insertion. nih.gov

β-Hydride Elimination and Reductive Elimination: The final step involves the elimination of the product, 1-hexene, from the chromacycloheptane intermediate. This is generally believed to occur via a β-hydride elimination to form a chromium-hydride species with a coordinated hexenyl chain, followed by reductive elimination to release 1-hexene and regenerate the active catalytic species. acs.org An alternative, a concerted 3,7-hydride shift, has also been proposed and is favored by some theoretical studies. nih.govacs.org The geometric constraints of the seven-membered ring make this elimination step much more favorable than further ethylene insertion, which accounts for the high selectivity towards 1-hexene. nih.gov

Investigations into the co-oligomerization of ethylene with other linear α-olefins (LAOs) have provided further support for this mechanism. The distribution of co-oligomerization products is consistent with the formation of five- and seven-membered metallacyclic intermediates composed of both ethylene and LAO units. nih.govnih.gov

| Product | Weight Percentage (%) |

|---|---|

| 1-Hexene (C6) | ~51 |

| C10 Olefins | ~2 |

| C11 Olefins | ~43 |

| C13 Olefins | ~0.5 |

| C14 Olefins | ~0.6 |

| C15 Olefins | ~0.8 |

| C16 Olefins | ~1.2 |

The Cossee-Arlman mechanism is a well-established pathway for olefin polymerization and non-selective oligomerization, particularly with Ziegler-Natta and Phillips catalysts. This mechanism involves the migratory insertion of an olefin monomer into a metal-alkyl bond, followed by chain transfer steps (typically β-hydride elimination) to release the product and form a metal-hydride or a new metal-alkyl species that re-enters the catalytic cycle. nih.gov

A key feature of the Cossee-Arlman mechanism is that it typically leads to a Schulz-Flory or Poisson distribution of oligomer chain lengths, rather than a single, selective product. nih.gov This is in stark contrast to the highly selective production of 1-hexene or 1-octene (B94956) observed with Chromium(III) 2-ethylhexanoate-based catalyst systems. nih.gov

Experiments involving the co-oligomerization of deuterated (C2D4) and non-deuterated (C2H4) ethylene can effectively distinguish between the two mechanisms. acs.orgfigshare.com

Metallacycle Mechanism: Yields 1-hexene isotopologues without H/D scrambling (e.g., C6H12, C6H8D4, C6H4D8, C6D12), as entire ethylene units are incorporated into the metallacycle. acs.org

Cossee-Arlman Mechanism: Leads to a broader distribution of 1-hexene isotopologues due to H/D scrambling that can occur during the chain growth and termination steps. acs.org

While the Cossee-Arlman mechanism is not considered the primary pathway for the selective trimerization reactions catalyzed by this compound systems, it may play a role in the formation of polyethylene (B3416737) byproducts that are sometimes observed. tue.nl However, for the formation of discrete oligomers like 1-hexene, the evidence overwhelmingly points to the metallacycle pathway as the operative mechanism. nih.govacs.org

Identification and Characterization of Active Catalytic Species

The precursor, this compound, is not itself the active catalyst. It must undergo a series of activation, reduction, and ligand exchange processes to generate the true catalytically active species. The exact nature of this species is complex and highly dependent on the reaction conditions.

Chromium is known for its ability to exist in a wide range of oxidation states, from -4 to +6, with +2 and +3 being the most common. rsc.org This redox flexibility is central to its catalytic activity. Spectroscopic studies have been instrumental in probing the oxidation state of chromium during the activation and catalytic cycle.

Upon activation with aluminum alkyl co-catalysts, the initial Cr(III) precursor undergoes rapid reduction. acs.orgnih.gov

Cr(II) Species: X-ray Absorption Spectroscopy (XAS) and Electron Paramagnetic Resonance (EPR) studies show an immediate reduction of the Cr(III) precursor to form Cr(II) species within milliseconds of activation. acs.orgnih.govacs.org A neutral polynuclear Cr(II) carboxylate complex is proposed as an early intermediate. acs.orgnih.gov

Cr(I) Species: Further reduction to Cr(I) is also observed, although its concentration and stability are highly dependent on the reaction environment. acs.orgnih.gov For instance, in cyclohexane (B81311), only small amounts of a Cr(I) complex (~1% after 1 hour) are detected, whereas in toluene (B28343), the quantity of Cr(I) is significantly higher (~23% after 1 hour). acs.orgnih.gov

There has been considerable debate regarding which oxidation state is responsible for the selective catalysis. While many studies point to Cr(II) as a key player, recent work suggests that a Cr(I) species is most likely responsible for the selective behavior in ethylene trimerization. acs.org It is plausible that a redox cycle involving different chromium oxidation states, such as Cr(I)/Cr(III), is operative.

The transformation of the stable this compound precatalyst into a highly active species involves a complex interplay with co-catalysts and ligands. An industrially significant system uses a combination of this compound, an aluminum alkyl such as triethylaluminum (B1256330) (AlEt3), a halide source like diethylaluminum chloride (AlEt2Cl), and a nitrogen-containing ligand, commonly 2,5-dimethylpyrrole (DMP). acs.orgnih.gov

The activation sequence can be summarized as follows:

Reaction of Ligand and Co-catalysts: Before addition to the chromium precursor, the 2,5-dimethylpyrrole (DMP) ligand is reacted with the mixture of AlEt3 and AlEt2Cl. This results in the deprotonation of the pyrrole (B145914) and the formation of various aluminum pyrrolyl complexes. acs.orgnih.gov

Reduction of the Chromium Precursor: This solution is then used to activate the this compound. Spectroscopic studies indicate an immediate reduction of the trinuclear Cr(III) carboxylate to form a neutral polynuclear Cr(II) carboxylate complex. acs.orgnih.gov

Ligand Exchange: Over time, the initial Cr(II) carboxylate complex undergoes partial conversion into other species, such as a chloro-bridged dinuclear Cr(II) pyrrolyl complex, through ligand exchange processes. acs.orgnih.govresearchgate.net

The aluminum compounds play a dual role: they act as reducing agents to generate the lower-valent active chromium species and as scavenging agents to remove catalytic poisons like water and oxygen from the reaction medium. google.comkpfu.ru The molar ratio of the aluminum co-catalyst to the chromium precursor is a critical parameter for achieving high catalytic activity. google.com

The reaction environment, particularly the choice of solvent, exerts a profound influence on the formation, stability, and performance of the active catalytic species.

Solvent Effects: A dramatic difference in catalytic activity is observed when switching between aliphatic and aromatic solvents. acs.orgnih.gov

In aliphatic solvents like cyclohexane, the catalytic system exhibits significantly higher activity, often by an order of magnitude, compared to aromatic solvents. nih.gov

In aromatic solvents like toluene, the formation of cationic bis(tolyl)Cr(I) complexes is observed, which is believed to contribute to the inferior catalytic performance. acs.org The higher concentration of Cr(I) species in toluene suggests that the solvent is not merely an inert medium but participates in the redox chemistry of the catalyst. acs.orgnih.gov

Ligand Structure: The electronic and steric properties of the ligands used in conjunction with the chromium precursor are critical. Subtle modifications to the ligand structure, such as changing the substituents on the phosphine (B1218219) or pyridine (B92270) moieties in phosphine-based ligands, can lead to remarkable changes in catalytic activity, selectivity towards α-olefins versus polyethylene, and the distribution of oligomer products. tue.nlfigshare.comacs.org

Temperature and Pressure: Reaction temperature and ethylene pressure are also key operational parameters. Increasing ethylene pressure generally leads to higher catalytic activity. tue.nl Temperature can affect not only the reaction rate but also the stability of the catalyst and the product selectivity. mdpi.com

| Solvent | Relative Activity | Observed Cr(I) Species (after 1 hr) |

|---|---|---|

| Cyclohexane | ~10x | ~1% |

| Toluene | 1x | ~23% |

Kinetic Studies and Rate-Determining Steps in Catalytic Cycles

Kinetic investigations of reactions catalyzed by this compound, particularly in the context of ethylene trimerization, have revealed complex relationships between reactant concentrations and reaction rates, offering insights into the underlying catalytic cycles. The formation of 1-hexene and the competing formation of polyethylene exhibit different kinetic dependencies on ethylene pressure, which suggests that these products arise from distinct mechanistic pathways.

Studies have shown that the rate of 1-hexene production is proportional to the square of the ethylene pressure. In contrast, the rate of polyethylene formation is directly proportional to the ethylene pressure . This difference in reaction order indicates that the rate-determining step for trimerization involves a different number of ethylene molecules than the rate-determining step for polymerization.

A proposed sequence for the formation of 1-hexene that is consistent with the kinetic data involves the initial reversible coordination of two ethylene molecules to a chromium active center . The catalytic cycle is believed to proceed through the formation of metallacyclic intermediates. Evidence for this comes from isotopic labeling studies using deuterated ethylene with related chromium-diphosphine catalyst systems. These experiments, which result in 1-hexene isotopomers without hydrogen/deuterium scrambling, support a mechanism where ethylene molecules are coupled within the coordination sphere of the chromium atom, rather than through linear chain growth and elimination steps nih.gov.

For the competing polymerization reaction, which is more extensively studied with supported chromium catalysts (Phillips-type catalysts), the rate-limiting step is generally considered to be the insertion of an ethylene molecule into a chromium-carbon bond of the growing polymer chain mdpi.com.

While a definitive rate-determining step for the entire trimerization cycle catalyzed by the specific this compound system is not conclusively established in the literature, the kinetic dependence on ethylene concentration strongly points to a step involving two ethylene molecules as being crucial for determining the rate of 1-hexene formation.

| Product | Dependence on Ethylene Pressure | Proposed Rate-Influencing Step |

|---|---|---|

| 1-Hexene (Trimerization) | Rate ∝ [Ethylene]2 | Coordination/coupling of two ethylene molecules |

| Polyethylene (Polymerization) | Rate ∝ [Ethylene] | Ethylene insertion into Cr-C bond mdpi.com |

Relationship Between Catalyst Structure, Activation, and Catalytic Performance

The catalytic performance of this compound is intrinsically linked to its molecular structure, the activation process it undergoes, and the nature of the resulting active species. The precursor itself is not the active catalyst but is converted into the catalytically active form through a series of chemical transformations.

Precursor Structure: While often referred to commercially as a simple Cr(III) tris(2-ethylhexanoate) monomer, detailed characterization has revealed a more complex structure. Research has identified the precursor as a trinuclear, oxo-centered complex with the formula [Cr₃O(RCO₂)₆(H₂O)₃]Cl acs.orgresearchgate.net. More recent investigations have proposed that the true precursor may be a hydroxo-bridged species, (2-ethylhexanoate)₂CrOH researchgate.netrsc.org. The use of this well-defined (2-ethylhexanoate)₂CrOH complex has been shown to result in more consistent and significantly higher catalytic activity compared to the variable performance of commercially available this compound sources rsc.org. This highlights the critical role of the initial precursor structure in determining the ultimate catalytic efficiency.

Catalyst Activation: Activation of the chromium precursor is essential and is typically achieved by reacting it with a mixture of co-catalysts. A widely used industrial system employs a combination of triethylaluminum (AlEt₃), diethylaluminum chloride (AlEt₂Cl), and 2,5-dimethylpyrrole (DMP) acs.orgresearchgate.netwikipedia.org. The activation process is extremely rapid and involves several key steps:

Initial Reduction: Upon mixing with the aluminum alkyls, the Cr(III) precursor undergoes an immediate reduction. Spectroscopic studies have shown that the trinuclear Cr(III) carboxylate is converted to a neutral polynuclear Cr(II) carboxylate complex in less than 5 milliseconds acs.org.

Formation of Active Species: Over time, this initial Cr(II) complex can be further transformed. In the presence of DMP and chloride, it can partially convert into a chloro-bridged dinuclear Cr(II) pyrrolyl complex, which is believed to be a key component of the active catalytic system acs.orgresearchgate.net.

Influence of Solvent: The reaction solvent can influence the stability and nature of the chromium species. For instance, in toluene, a greater proportion of a Cr(I) species is observed compared to reactions run in cyclohexane. This formation of Cr(I) complexes has been associated with inferior catalytic performance acs.org.

Structure-Performance Relationship: The direct link between the structure of the chromium complex and its catalytic output is evident from the erratic performance of ill-defined commercial precursors versus the consistent, high activity of well-defined ones. The activation process transforms the stable Cr(III) precursor into highly reactive, lower-valent chromium species (primarily Cr(II) and potentially Cr(I)) that can coordinate and couple ethylene molecules. The specific ligands surrounding the chromium center, derived from the 2-ethylhexanoate, pyrrole, and aluminum alkyls, modulate the electronic and steric environment, thereby dictating the catalyst's activity and selectivity towards trimerization over polymerization.

| Chromium Precursor | Reported Catalytic Activity (g 1-hexene / mol-Cr·h) | Performance Consistency |

|---|---|---|

| Commercial "Cr(EH)₃" (ill-defined) rsc.org | 6.8 x 106 to 16 x 106 | Erratic / Variable |

| (2-ethylhexanoate)₂CrOH (well-defined) rsc.org | 54 x 106 | Consistent / High |

Advanced Spectroscopic and Analytical Characterization Techniques for Chromium Iii 2 Ethylhexanoate Research

Vibrational Spectroscopy (IR and Raman) for Functional Group and Coordination Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is fundamental for identifying functional groups and probing the coordination environment of the 2-ethylhexanoate (B8288628) ligands attached to the chromium center.

In the IR spectrum of chromium(III) 2-ethylhexanoate, characteristic bands confirm the presence of the carboxylate ligand. Key absorption bands include those for C-O stretching and C=O stretching. researchgate.net The positions of the asymmetric (νₐsym) and symmetric (νₛym) stretching vibrations of the carboxylate group (COO⁻) are particularly diagnostic. The difference between these two frequencies (Δν = νₐsym - νₛym) provides insight into the coordination mode of the carboxylate ligand (e.g., monodentate, bidentate chelating, or bidentate bridging).

Research indicates that commercial this compound often exists as an oxo-centered trinuclear complex, such as [Cr₃O(RCO₂)₆(H₂O)₃]⁺. acs.orgmdpi.com IR spectra of these trinuclear clusters show a characteristic band for the asymmetric stretching of the central [Cr₃O] core. exlibrisgroup.com This vibration, typically observed in the range of 540-580 cm⁻¹, is a key indicator of the trinuclear structure. acs.org Raman spectroscopy provides complementary data, with studies on chromium compounds showing bands related to Cr(III)-O vibrations around 550 cm⁻¹.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Assignment |

|---|---|---|---|

| C-H Stretch | ~2958 | IR | Alkyl groups of 2-ethylhexanoate |

| C=O Stretch (asymmetric COO⁻) | ~1533-1628 | IR | Coordinated carboxylate group |

| C-O Stretch (symmetric COO⁻) | ~1396-1412 | IR | Coordinated carboxylate group |

| C-O Stretch | ~1031 | IR | 2-ethylhexanoate ligand backbone |

| Cr₃O Asymmetric Stretch | ~540-580 | IR | Vibration of the oxo-centered trinuclear core |

Mass Spectrometry (e.g., Field Desorption Mass Spectrometry, GC-MS) for Complex Identification and Oligomerization Monitoring

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and structure of this compound complexes and for identifying the presence of polynuclear or oligomeric species. acs.org Due to the low volatility and thermal instability of many organometallic compounds, soft ionization techniques are often required to prevent fragmentation and preserve the molecular ion.

Field Desorption Mass Spectrometry (FD-MS) is a particularly suitable soft ionization method for analyzing thermally labile and non-volatile compounds like metal carboxylates. jeolusa.comwikipedia.org It involves applying a high electric field to a sample-coated emitter, causing ionization with minimal fragmentation, which is ideal for observing the intact molecular ions of organometallic complexes. nih.gov

Electrospray Ionization (ESI-MS) is another effective technique, especially for charged complexes. Studies on this compound have successfully used ESI-MS to confirm its common trinuclear structure. A key finding was the observation of a fragment corresponding to [Cr₃O(2-EH)₆]⁺ at a mass-to-charge ratio (m/z) of 1030.47, providing strong evidence for the oxo-centered trinuclear core. acs.orgmdpi.com The isotopic pattern of this peak further confirms the presence of three chromium atoms.

| Observed Fragment | m/z (experimental) | m/z (calculated) | Technique | Inference |

|---|---|---|---|---|

| [Cr₃O(C₈H₁₅O₂)₆]⁺ | 1030.47 | 1030.46 | ESI-MS | Confirms the presence of a trinuclear oxo-chromium core with six 2-ethylhexanoate ligands. acs.org |

X-ray Absorption Spectroscopy (XAS) and X-ray Diffraction for Oxidation State and Solid-State Structure Determination

X-ray techniques provide critical information on the oxidation state of the chromium ions and the geometric arrangement of atoms in the solid state.

X-ray Absorption Spectroscopy (XAS) is highly sensitive to the electronic structure and local coordination environment of the absorbing atom. The X-ray Absorption Near-Edge Structure (XANES) region of the spectrum is particularly useful for determining the oxidation state. stanford.edunih.gov The energy of the absorption edge and the intensity of pre-edge features are characteristic of the metal's oxidation state and coordination geometry. For chromium compounds, the pre-edge peak in the K-edge XANES spectrum can definitively distinguish between different oxidation states, such as Cr(III) and Cr(VI). researchgate.net XAS studies have confirmed the +3 oxidation state of chromium in trinuclear this compound precursors and have been used to monitor the reduction of Cr(III) to Cr(II) during catalytic activation processes. acs.org

X-ray Diffraction (XRD) is the primary technique for determining the crystal structure of solid materials. However, this compound is often synthesized as an amorphous, oily, or waxy solid, which does not produce a sharp diffraction pattern, making single-crystal XRD analysis challenging. acs.org Powder XRD can still be useful to check for crystallinity and has been used to support the proposed octahedral environment around the chromium ions in related trinuclear complexes. exlibrisgroup.com

Electron Paramagnetic Resonance (EPR) Spectroscopy for Probing Paramagnetic Chromium Species

Chromium(III) has a d³ electron configuration, resulting in three unpaired electrons, which makes it a paramagnetic species. Electron Paramagnetic Resonance (EPR) spectroscopy is therefore an indispensable tool for studying these complexes. rsc.org The technique provides information about the electronic structure of the metal center and its interaction with the surrounding ligands. libretexts.org

For the trinuclear oxo-centered [Cr₃O] core, magnetic measurements reveal antiferromagnetic interactions between the chromium atoms. acs.org This coupling leads to a doublet ground state. EPR measurements performed on [Cr₃O(2-EH)₆(H₂O)₃]Cl in toluene (B28343) at low temperatures (15 K and 40 K) show a broad resonance with a g-value of approximately 1.93. acs.org This g-value is characteristic of interacting Cr(III) ions in such a structure. The broadening of the EPR signal can be influenced by the rigidity of the inner coordination sphere and the distribution of Cr-ligand bond distances. rsc.org

| Parameter | Observed Value | Measurement Conditions | Interpretation |

|---|---|---|---|

| g-value | ~1.93 | Toluene, 15 K and 40 K | Characteristic of antiferromagnetically coupled Cr(III) ions in a trinuclear oxo-centered complex. acs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Ligand Interactions and Complex Dynamics

Direct characterization of paramagnetic compounds like this compound by standard Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H and ¹³C NMR) is extremely challenging. The unpaired electrons of the Cr(III) center cause very rapid nuclear relaxation, leading to extreme broadening and large, unpredictable shifts of the NMR signals for nearby nuclei. nih.govresearchgate.net This often renders the spectra of the ligands directly coordinated to the chromium unobservable or poorly resolved. nih.govacs.org

While direct analysis is difficult, NMR can still be a valuable tool. For instance, paramagnetic NMR techniques using isotopes like deuterium (²H) have been successfully used to study the formation mechanism and stability of oxo-centered trinuclear chromium carboxylate complexes in solution. nih.gov Furthermore, in studies of catalytic systems, NMR is frequently used to analyze other components of the reaction mixture, such as diamagnetic co-catalysts or substrates, to understand their interactions and transformations in the presence of the chromium complex. acs.org The addition of paramagnetic Cr(III) complexes can also be used intentionally as a relaxation agent to reduce long relaxation times in the NMR analysis of other molecules. nih.gov

Elemental Analysis (e.g., ICP-OES) for Precise Stoichiometry and Impurity Detection

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a highly sensitive and accurate technique for determining the elemental composition of a sample. It is routinely used in the characterization of this compound to verify the precise amount of chromium, which is essential for confirming the stoichiometry of the synthesized complex. tandfonline.com

For analysis, the organometallic compound must first be completely broken down to release the metal into an aqueous solution. This is typically achieved through wet acid digestion, often using strong acids like nitric acid, sometimes assisted by microwave heating to ensure complete decomposition of the organic matrix. fda.gov Once the sample is digested and diluted, it is introduced into the plasma, which excites the chromium atoms. The atoms then emit light at characteristic wavelengths, and the intensity of this emission is directly proportional to the concentration of chromium in the sample. tandfonline.comfda.gov This technique can also be used to detect and quantify trace levels of other metallic impurities that may be present. spectroscopyonline.comrsc.org

| Parameter | Setting |

|---|---|

| RF Power | 1150 W |

| Plasma Gas Flow | 15 L min⁻¹ |

| Auxiliary Gas Flow | 1.5 L min⁻¹ |

| Nebulizer Gas Flow | 0.6 L min⁻¹ |

| Sample Flow Rate | 2.0 mL min⁻¹ |

| Wavelength | 283.563 nm |

| Viewing Mode | Axial |

Theoretical and Computational Studies on Chromium Iii 2 Ethylhexanoate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure, Bonding, and Molecular Geometry

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to chromium carboxylate systems to understand their geometry, bonding, and electronic properties.

While often referred to as a simple mononuclear complex, Cr(2-EH)₃, studies have revealed that Chromium(III) 2-ethylhexanoate (B8288628) frequently exists as a more complex, trinuclear oxo-centered cluster. acs.org A key structure identified through experimental preparation and characterization is the cation [Cr₃O(RCO₂)₆(H₂O)₃]⁺. acs.org

DFT calculations have been employed to optimize the geometry of this trinuclear cation, providing theoretical bond distances that can be compared with experimental data obtained from techniques like X-ray Absorption Spectroscopy (XAS). This comparison helps to validate the proposed structure. For instance, DFT calculations on the [Cr₃O(2-EH)₆(H₂O)₃]⁺ structure have been used to calculate average metal-ligand bond distances, which show strong agreement with experimental findings. acs.org In some contexts, DFT modeling has also supported the existence of a monomeric structure with bidentate carboxylate coordination, which is less common for chromium(III) carboxylates that typically form clusters.

Table 1: Comparison of Experimental and DFT-Calculated Bond Distances for [Cr₃O(2-EH)₆(H₂O)₃]⁺ This table presents a comparison of bond lengths determined experimentally and those calculated via DFT, illustrating the accuracy of computational models in predicting molecular geometry.

| Shell | Experimental Distance (Å) | DFT Calculated Distance (Å) |

| Cr-O (oxo) | 1.91 ± 0.02 | 1.92 ± 0.00 |

| Cr-O (carboxylate) | 2.01 ± 0.02 | 1.99 ± 0.01 |

| Cr-O (water) | 2.01 ± 0.02 | 2.05 ± 0.01 |

| Cr-Cr | 3.28 ± 0.02 | 3.32 ± 0.00 |

| (Data sourced from spectroscopic investigation of a chromium-pyrrolyl ethene trimerization catalyst) acs.org |

Computational Modeling of Reaction Mechanisms, Transition States, and Energy Landscapes

Computational modeling is instrumental in mapping the reaction pathways of catalytic processes involving Chromium(III) 2-ethylhexanoate. This compound is a key precursor in the commercially important Phillips ethylene (B1197577) trimerization system, which also includes co-catalysts like triethylaluminum (B1256330) (AlEt₃) and diethylaluminum chloride (AlEt₂Cl). acs.orgresearchgate.net

The activation of the chromium(III) precursor is a critical step. Studies show an immediate reduction of the trinuclear Cr(III) complex to a polynuclear Cr(II) carboxylate complex upon interaction with the aluminum alkyls. acs.orgresearchgate.net Over time, this Cr(II) species can be converted into other complexes. acs.org

Computational methods, including DFT, are used to model these complex activation steps. Researchers can calculate the energies of reactants, intermediates, transition states, and products to construct a detailed energy landscape for the reaction. This allows for the determination of activation barriers and reaction thermodynamics, providing insights into the feasibility and kinetics of different proposed mechanisms. For related chromium-catalyzed ethylene trimerization systems, DFT studies have been used to investigate the standard metallacycle mechanism, identifying key intermediates and transition states throughout the catalytic cycle. researchgate.net Such models can clarify the roles of co-catalysts and ligands in stabilizing intermediates and lowering the energy barriers for key steps like olefin coordination, oxidative cyclization, and reductive elimination.

Prediction of Catalytic Activity, Selectivity, and Structure-Performance Relationships

A major goal of computational catalysis is to predict how a catalyst will behave and to establish clear relationships between its structure and its performance (activity and selectivity). nih.govmdpi.com For the this compound system, computational studies help rationalize experimental observations and guide the design of improved catalysts.

One significant finding was the discovery that the commercially available chromium precursor, often assumed to be Cr(EH)₃, was better formulated as (EH)₂CrOH. researchgate.net This corrected understanding of the precursor's structure was crucial, as the (EH)₂CrOH-based system exhibited significantly higher and more consistent catalytic activity for ethylene trimerization compared to systems prepared from ill-defined Cr(EH)₃ sources. researchgate.net

Computational models can explain such structure-performance relationships by:

Analyzing Electronic Effects: Calculating how changes in the ligands or the structure of the chromium center affect its electronic properties, which in turn influences its ability to coordinate with ethylene.

Evaluating Steric Hindrance: Modeling the three-dimensional structure of the active catalyst to understand how steric bulk around the metal center can influence substrate approach and product selectivity.

Comparing Reaction Pathways: Simulating the catalytic cycle for different potential active species to predict which will have lower activation barriers for the desired trimerization reaction versus competing side reactions like polymerization. mdpi.com

By developing quantitative structure-activity relationships (QSAR), computational models can accelerate the discovery of new, more efficient catalysts by pre-screening candidates before undertaking expensive and time-consuming experimental synthesis and testing. nih.gov

Insights from Molecular Dynamics Simulations on Solution-Phase Behavior

While DFT provides detailed information on static electronic structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules in solution over time. mdpi.com Although specific MD studies focusing solely on this compound are not widely reported in the literature, the methodology is highly applicable for understanding its behavior in a reaction medium.

MD simulations could be used to investigate several aspects of the system's solution-phase behavior:

Solvation and Aggregation: Simulating how the chromium complex interacts with solvent molecules (e.g., cyclohexane (B81311) or toluene) can reveal details about its solvation shell. MD can also predict the tendency of the complexes to aggregate or remain as discrete units in solution, which can impact catalyst availability and activity. mdpi.com

Ligand Exchange Dynamics: The 2-ethylhexanoate ligands can potentially exchange with other species in the reaction mixture. MD simulations can model the dynamics of these ligand exchange processes, providing information on their rates and mechanisms, which is critical for understanding catalyst activation and deactivation.

Conformational Flexibility: The long alkyl chains of the 2-ethylhexanoate ligands give the complex considerable flexibility. MD simulations can explore the different conformations the complex can adopt in solution and how this flexibility might influence its interaction with co-catalysts and substrates. mdpi.com

To perform such a simulation, a force field (a set of parameters describing the potential energy of the system) would be developed for the chromium complex. mdpi.com The system, consisting of one or more chromium complexes, co-catalysts, and solvent molecules, would be simulated over time, allowing for the observation of its dynamic evolution and the calculation of various structural and thermodynamic properties. chemrxiv.org

Future Research Directions and Emerging Applications of Chromium Iii 2 Ethylhexanoate

Development of Novel Catalyst Architectures and Support Materials

The primary application of Chromium(III) 2-ethylhexanoate (B8288628) is as a key component in the Phillips ethylene (B1197577) trimerization catalyst system, which selectively produces 1-hexene (B165129). wikipedia.orgacs.org This system typically involves the activation of the chromium precursor with aluminum alkyls such as triethylaluminum (B1256330) (AlEt₃) and diethylaluminum chloride (AlEt₂Cl), in the presence of a ligand like 2,5-dimethylpyrrole. acs.orgresearchgate.net Future research is geared towards designing more robust and efficient catalyst architectures.

A significant area of exploration is the development of supported catalyst systems. By immobilizing the chromium complex onto solid supports, researchers aim to enhance catalyst stability, facilitate separation from the reaction products, and enable catalyst recycling, which are key principles of green chemistry. rsc.org Materials like alumina (B75360) (Al₂O₃), silica (B1680970) (SiO₂), and various zeolites are being investigated as potential supports. researchgate.net The interaction between the chromium complex and the support material (metal-support interactions) is a critical factor that can influence catalytic activity and selectivity. rsc.org Research will focus on tuning the electronic and geometric properties of the support to optimize these interactions.

Future work will likely involve:

Heterogenization of Homogeneous Catalysts: Developing methods to anchor the active chromium species derived from Chromium(III) 2-ethylhexanoate onto solid matrices without leaching or loss of activity.

Nanostructured Supports: Utilizing high-surface-area nanomaterials (e.g., carbon nanotubes, graphene, mesoporous silica) as supports to achieve higher catalyst loading and accessibility of active sites.

Core-Shell Architectures: Encapsulating the chromium catalyst within a porous shell to protect the active sites and control substrate access, potentially leading to enhanced selectivity and longevity.

Exploration of Sustainable Synthesis Methodologies and Green Chemistry Principles

Traditional synthesis routes for this compound often involve organic solvents and can generate significant waste. acs.orgresearchgate.net In line with the principles of green chemistry, a major research thrust is the development of more sustainable and environmentally benign synthesis methods. semanticscholar.orgsynthiaonline.com

Recent advancements include:

Electrochemical Synthesis: A novel electrochemical approach uses metallic chromium as the starting material instead of chromium salts. kpfu.ru This technology aims to eliminate halide anions and water, which can act as catalyst poisons, thereby increasing the efficiency of the final catalyst. kpfu.ru This method promises high purity, reduced by-products, and lower energy consumption. kpfu.ru

The table below compares these emerging sustainable synthesis methodologies.

| Feature | Mechanochemical Synthesis | Electrochemical Synthesis |

| Starting Materials | Chromium(III) chloride, Sodium 2-ethylhexanoate researchgate.net | Metallic chromium, 2-ethylhexanoic acid kpfu.ru |

| Solvent Use | Solvent-free researchgate.net | Minimal, potentially aqueous or organic electrolytes kpfu.ru |

| Key Advantage | Eliminates organic solvent waste, shorter process time researchgate.net | Avoids catalyst poisons (halides, water), high purity product, controllable kpfu.ru |

| Environmental Impact | Reduced waste generation researchgate.net | Environmentally friendly, minimal by-products and waste kpfu.ru |

Future research will focus on optimizing these methods for industrial-scale production and exploring other green chemistry avenues, such as using bio-based feedstocks for the synthesis of 2-ethylhexanoic acid. nih.gov

Potential in Advanced Materials Science Applications (e.g., Thin Film Deposition, Nanoparticle Synthesis)

Metal carboxylates, including 2-ethylhexanoates, are valuable precursors in materials science for the synthesis of metal oxides. researchgate.net Their solubility in organic solvents and ability to decompose cleanly at elevated temperatures make them suitable for techniques like chemical vapor deposition (CVD) and sol-gel processing. researchgate.net

This compound is being explored as a precursor for fabricating chromium-based nanomaterials and thin films. americanelements.com

Thin Film Deposition: It can be used in organometallic chemical vapor deposition (OMCVD) to deposit thin films of chromium oxides (e.g., Cr₂O₃). dtic.mil These films have applications in various fields, including protective coatings, magnetic storage media, and as components in electronic devices. dtic.milmdpi.com

Nanoparticle Synthesis: The controlled thermal decomposition of this compound in solution can yield chromium oxide nanoparticles with specific sizes and morphologies. dtic.milbohrium.com These nanoparticles are promising for applications in catalysis, pigments, and advanced ceramics. dtic.mil

Future research in this area will aim to precisely control the deposition and synthesis processes to tailor the properties (e.g., crystalline phase, particle size, film thickness) of the resulting materials for specific high-tech applications. mdpi.com

Advancements in Spectroscopic and In-Situ Characterization for Real-Time Mechanistic Insights

Understanding the activation mechanism of the catalyst system derived from this compound is crucial for optimizing its performance. Due to the paramagnetic nature of many chromium species, techniques like NMR spectroscopy can be challenging to apply. researchgate.net Therefore, advanced spectroscopic methods are essential.

A detailed study using a combination of spectroscopic techniques under conditions relevant to industry has provided significant insights. acs.org

| Spectroscopic Technique | Observation | Insight |

| X-ray Absorption Spectroscopy (XAS) | Showed the immediate reduction of the Cr(III) precursor. acs.org | Confirms the change in the oxidation state of chromium upon activation. |

| Electron Paramagnetic Resonance (EPR) | Monitored the evolution of different chromium species over time. acs.org | Helps in identifying and quantifying the various paramagnetic Cr(II) and Cr(I) intermediates. |

| UV-Vis Spectroscopy | Tracked the formation and conversion of chromium complexes. acs.org | Provides real-time data on the kinetics of the catalyst activation process. |

These studies revealed that the activation of the trinuclear Cr(III) precursor with aluminum alkyls is extremely rapid, leading to the formation of a polynuclear Cr(II) carboxylate complex. acs.org Over time, this intermediate is partially converted into other species, including a chloro-bridged dinuclear Cr(II) pyrrolyl complex. acs.org

Future research will leverage more sophisticated in-situ and operando characterization techniques to observe the catalyst under actual operating conditions. This will provide a more complete picture of the active species and the catalytic cycle, enabling the rational design of next-generation catalysts.

Opportunities in Energy-Related Applications (e.g., Fuel Cells, Solar Energy)

While the primary application of this compound is in catalysis, its properties as an organometallic chromium source suggest potential in emerging energy technologies. americanelements.com Chromium-based materials are known to have interesting electronic and catalytic properties relevant to energy conversion and storage.

Fuel Cells: Chromium and its oxides are used in various components of fuel cells, including as cathode materials for oxygen generation. americanelements.commdpi.com this compound could serve as a precursor to synthesize nanostructured chromium oxide catalysts for the oxygen reduction reaction (ORR) in fuel cells, potentially offering an alternative to more expensive platinum-based catalysts.

Solar Energy: Chromium oxides are semiconductors that can be used in photoelectrochemical applications. americanelements.com Thin films of chromium oxide, potentially deposited using this compound as a precursor, could be investigated as photoanodes in photocatalytic fuel cells for solar energy conversion or in the production of solar fuels. mdpi.commdpi.com

This area of research is still in its nascent stages. Future work will involve synthesizing and characterizing chromium-based materials derived from this compound and evaluating their performance in various energy-related devices.

Continued Fundamental Research into Chromium Coordination Chemistry and Reactivity

Despite its widespread use, the fundamental coordination chemistry of this compound is complex and continues to be an active area of research. The commercial product, often labeled as Cr(2-EH)₃, is not a simple mononuclear complex. acs.org

Research has shown that the structure is often a trinuclear oxo-centered cluster, such as [Cr₃O(RCO₂)₆(H₂O)₃]Cl. acs.orgresearchgate.net In other cases, the active precursor has been identified as a hydroxo-bridged species, (2-EH)₂CrOH. rsc.org This structural ambiguity, which can depend on the synthesis method and the presence of water, has been linked to inconsistent catalytic performance. rsc.org